methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a member of the beta-carboline family, which are heterocyclic amines. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and animals. The structure of this compound includes a carboxylic acid methyl ester group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which cyclizes to form the tetrahydro-beta-carboline structure. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions, optimized for high yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: Another member of the beta-carboline family with similar structural features.
1,2,3,4-Tetrahydroharmane-3-carboxylic acid: Shares the tetrahydro-beta-carboline core structure.
Uniqueness
methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the carboxylic acid methyl ester moiety distinguishes it from other beta-carbolines, potentially leading to different pharmacological and chemical properties.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
methyl (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-3-11-14-10(8-13(16-11)15(18)19-2)9-6-4-5-7-12(9)17-14/h4-7,11,13,16-17H,3,8H2,1-2H3/t11-,13-/m0/s1 |
InChI Key |
ADIHMVQHJFGVMN-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@H]1C2=C(C[C@H](N1)C(=O)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CCC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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